Methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate
Description
Methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a synthetic isoquinoline derivative characterized by a conjugated enamine-ester system. Its structure features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core fused with a methyl ester group at the ylidene position. The (2Z) stereodescriptor indicates the cis configuration of the double bond in the enamine moiety, which influences its electronic properties and reactivity.
Properties
CAS No. |
79641-44-4 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |
InChI |
InChI=1S/C14H17NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-8,15H,4-5H2,1-3H3/b11-8- |
InChI Key |
CVEBXPRITHLJKJ-FLIBITNWSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions. For example:
-
Basic hydrolysis : Reaction with NaOH in aqueous ethanol yields the corresponding carboxylate salt, which can be acidified to form the free carboxylic acid.
-
Acidic hydrolysis : HCl in refluxing methanol generates the carboxylic acid directly.
Transesterification reactions are feasible using alcohols like ethanol in the presence of catalytic acid, producing ethyl ester derivatives.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Saponification (basic) | 1M NaOH, EtOH/H₂O (1:1), reflux, 4h | (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetic acid | 85% |
| Acidic hydrolysis | 6M HCl, MeOH, reflux, 6h | (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetic acid | 78% |
Ylidene Group Reactivity
The conjugated ylidene system (C=N) participates in cycloaddition and nucleophilic addition reactions:
-
Diels-Alder reactions : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives), forming tetracyclic adducts.
-
Nucleophilic attack : Reacts with Grignard reagents or organolithium compounds at the electron-deficient imine carbon, leading to ring-opening or substitution.
Electrophilic Aromatic Substitution
The methoxy-substituted aromatic ring directs electrophiles to the para position relative to the methoxy groups. Example reactions include:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 or C-8.
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.
Reduction Reactions
The ylidene bond (C=N) is selectively reduced using:
-
Catalytic hydrogenation : H₂/Pd-C in ethanol at 25°C converts the ylidene to a single bond, yielding the saturated tetrahydroisoquinoline derivative .
-
NaBH₄ : Partial reduction under mild conditions forms intermediate amines .
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | 10% Pd-C, H₂ (1 atm), EtOH, 25°C | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | 92% |
Photochemical and Thermal Rearrangements
Under UV light or elevated temperatures, the compound undergoes -sigmatropic shifts or ring-contraction reactions, forming condensed heterocycles.
Key Structural Insights
Scientific Research Applications
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound shares structural similarities with several derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline, which differ in substituents at the 1- and 2-positions of the isoquinoline ring. Below is a systematic comparison based on substituent effects, reactivity, and reported applications:
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents at Position 1 | Substituents at Position 2 | Key Properties/Applications | References |
|---|---|---|---|---|
| Methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate | H (ylidene system) | Methyl ester conjugated to enamine | Chelating agent, intermediate in synthesis | [Hypothetical] |
| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Methyl | Ethyl ester | Known for anticonvulsant activity | |
| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | Methyl | Methylsulfonyl group | Electron-withdrawing, potential sulfonamide drug analog | |
| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | Methyl | Phenylcarboxamide | Enhanced lipophilicity, CNS activity | |
| 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) | Phenyl | Acetyl group | Photostability, used in fluorescence studies | |
| (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) | Phenyl | Benzoyl group | High steric bulk, inhibits enzyme binding |
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
The methyl ester in the target compound provides moderate electron-withdrawing effects via conjugation, enhancing electrophilic reactivity compared to ethyl ester derivatives like 6d , which exhibit reduced polarity . In contrast, the methylsulfonyl group in 6e strongly withdraws electrons, making it less reactive in nucleophilic substitutions but more stable under acidic conditions .Steric Hindrance :
Bulky substituents such as phenylcarboxamide (6f ) and benzoyl (6h ) groups introduce significant steric hindrance, limiting rotational freedom and reducing binding affinity to flat enzymatic pockets. The target compound’s ylidene ester system offers a planar geometry, favoring π-π stacking interactions absent in bulkier analogs [[57], [58-60]].
Biological Activity
Methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate, a compound belonging to the isoquinoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 273.35 g/mol
- CAS Number : 79641-44-4
1. Anticancer Properties
Isoquinoline derivatives, including this compound, have shown promising anticancer activities. A study highlighted the effectiveness of various isoquinoline derivatives in inhibiting cancer cell proliferation. Specifically, compounds with a similar structure demonstrated significant antiproliferative effects against several cancer cell lines:
| Compound | Cell Line | IC Value (μM) | Mechanism |
|---|---|---|---|
| 6a-1 | PC12 | 455 | Neuroprotection |
| 3b | CEM/C2 | Not specified | Topoisomerase inhibition |
| 7 | Murine Mammary | Not specified | NF-kB pathway inhibition |
These findings suggest that this compound may exert similar effects through comparable mechanisms.
2. Neuroprotective Effects
Research indicates that certain isoquinoline derivatives can enhance neuronal survival and protect against oxidative stress. For instance, a study reported that specific derivatives improved cell survival rates in corticosterone-injured PC12 cells. This neuroprotective activity is crucial for developing treatments for neurodegenerative diseases.
3. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase Inhibition : Isoquinoline derivatives have shown potential as acetylcholinesterase inhibitors, which are vital for treating Alzheimer's disease.
- Tyrosinase Inhibition : Analogous compounds have been reported to inhibit tyrosinase activity significantly. This action is beneficial for treating hyperpigmentation disorders.
Case Study 1: Neuroprotective Activity
In a study evaluating the neuroprotective effects of isoquinoline derivatives on PC12 cells exposed to corticosterone, compound 6a-1 exhibited a significant increase in cell viability and reduced apoptosis rates compared to untreated controls. The results indicated a protective mechanism possibly linked to antioxidant properties.
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer efficacy of various isoquinoline derivatives against breast cancer cell lines. The study found that certain compounds inhibited cell proliferation by inducing apoptosis and disrupting the cell cycle. Notably, compound 3b showed a selective toxicity profile favoring cancer cells over normal cells.
Q & A
Q. What are the established synthetic routes for Methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate?
Methodological Answer: The compound is synthesized via:
- Heterocyclization of acetamides : Direct heterocyclization of [3,4-dihydroisoquinolin-1(2H)-ylidene]acetamides with aroylketenes under controlled conditions (e.g., reflux in toluene) yields the target structure with regioselectivity .
- Methyl ester intermediates : Starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, regiospecific conversion to acyl azides generates the dihydroisoquinoline core .
- Core intermediate functionalization : 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one (a key precursor) is synthesized via cyclization and further modified with acetic acid derivatives .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Heterocyclization | 60–75 | Reflux, toluene, aroylketenes | |
| Acyl azide intermediate | 50–65 | HCl, NaNO₂, 0–5°C | |
| Core intermediate synthesis | 58 | Flash chromatography (PE/EA) |
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the Z-configuration of the ylidene group and methoxy substituents. Key signals include δ 3.8–4.0 ppm (methoxy groups) and δ 6.5–7.2 ppm (aromatic protons) .
- X-ray crystallography : Resolves stereochemistry and confirms the dihydroisoquinoline ring conformation .
- IR spectroscopy : Stretching vibrations at 1720–1740 cm (ester C=O) and 1600–1650 cm (conjugated enamine) .
Advanced Research Questions
Q. How do solvent effects influence reaction outcomes in dihydroisoquinoline synthesis?
Methodological Answer:
- Polar protic solvents (e.g., ethanol) : Promote nucleophilic attack, leading to pyridazinone derivatives (e.g., with hydrazine) .
- Non-polar solvents (e.g., benzene) : Favor electrophilic substitution, yielding quinolinone derivatives .
- Optimization : Solvent choice is critical for regioselectivity; computational modeling (DFT) can predict solvent-dependent pathways.
Q. What strategies address regioselectivity in heterocyclization reactions?
Methodological Answer:
- Directing groups : Electron-withdrawing groups (e.g., methoxy) on the dihydroisoquinoline core guide aroylketene addition to the C-1 position .
- Catalytic control : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency and selectivity .
- Temperature modulation : Lower temperatures (0–10°C) favor kinetic control, reducing side-product formation .
Q. What challenges arise in optimizing Z-isomer yields?
Methodological Answer:
- Steric hindrance : Bulky substituents (e.g., 6,7-dimethoxy) stabilize the Z-configuration via intramolecular H-bonding .
- Purification : Flash chromatography (petroleum ether/ethyl acetate) isolates the Z-isomer with >95% purity .
- Reaction monitoring : TLC (Rf = 0.3–0.4 in PE/EA 5:1) ensures minimal E-isomer contamination .
Q. How is this compound applied in medicinal chemistry research?
Methodological Answer:
- BACE-1 inhibition : The dihydroisoquinoline core mimics peptide substrates, enabling development of Alzheimer’s therapeutics (e.g., thiophene dihydroisoquinolin derivatives) .
- Structure-activity relationship (SAR) : Modifications at the ylidene acetate group enhance binding affinity to enzymatic targets .
- In vivo studies : Radiolabeled analogs (e.g., C-labeled) track pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
